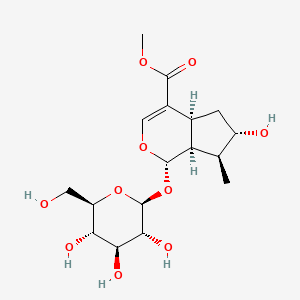

8-Epiloganin

Description

Properties

Molecular Formula |

C17H26O10 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

methyl (1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7-,9+,10-,11-,12-,13+,14-,16+,17+/m1/s1 |

InChI Key |

AMBQHHVBBHTQBF-OZIIXKNCSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of 8-Epiloganin: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources of 8-Epiloganin, an iridoid glycoside of interest to the scientific community. It details the primary plant species in which this compound is found, summarizes available data on its presence, and outlines the methodologies for its extraction and analysis. Furthermore, a putative biosynthetic pathway is proposed based on the established synthesis of its stereoisomer, loganin. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Introduction

This compound is a monoterpenoid belonging to the iridoid glycoside class of natural products. These compounds are characterized by a cyclopentan-[c]-pyran skeleton and are known for their diverse biological activities. As an epimer of the more extensively studied loganin, this compound presents a unique stereochemistry that may confer distinct pharmacological properties, making it a molecule of significant interest for drug discovery and development. This guide focuses on the natural origins of this compound, providing a critical resource for its sourcing and investigation.

Natural Sources of this compound

Current scientific literature indicates that this compound is primarily found in plant species within the Caprifoliaceae and Orobanchaceae families. The most well-documented sources are:

-

Lonicera japonica (Japanese Honeysuckle): The flower buds of this plant are a significant source of this compound. This species is widely used in traditional medicine, and its rich phytochemical profile has been the subject of extensive research.

-

Pedicularis artselaeri and Pedicularis densispica : These species, belonging to the genus Pedicularis, have also been reported to contain this compound. The genus Pedicularis is known for its diverse array of iridoid glycosides.

While these plants are confirmed sources, quantitative data on the concentration of this compound remains limited in publicly accessible literature. Further targeted quantitative analyses are required to establish the yield of this compound from different plant tissues and geographical locations.

Quantitative Data

As of the date of this guide, specific quantitative data for this compound concentrations in its natural sources is not extensively reported in peer-reviewed literature. The table below has been structured to accommodate future findings.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Method of Analysis | Reference |

| Lonicera japonica | Flower Buds | This compound | Data not available | HPLC-MS/MS | To be determined |

| Pedicularis artselaeri | Whole Plant | This compound | Data not available | HPLC-MS/MS | To be determined |

| Pedicularis densispica | Whole Plant | This compound | Data not available | HPLC-MS/MS | To be determined |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established methods for iridoid glycosides and can be adapted and optimized for specific research needs.

Extraction of this compound from Lonicera japonica Flower Buds

This protocol is adapted from general methods for extracting iridoids from Lonicera japonica.

Materials:

-

Dried flower buds of Lonicera japonica

-

Methanol or Ethanol (80%)

-

Reflux apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Grind the dried flower buds of Lonicera japonica to a fine powder.

-

Macerate the powdered plant material with 80% methanol or ethanol at a 1:10 (w/v) ratio.

-

Perform extraction using either reflux for 2 hours or ultrasonication for 30 minutes at 40°C. Repeat the extraction process three times to ensure maximum yield.

-

Combine the extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Isolation and Purification

The crude extract can be further purified using column chromatography.

Materials:

-

Crude extract

-

Silica gel (100-200 mesh)

-

Glass column

-

Solvent system (e.g., chloroform-methanol gradient)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Pack a glass column with silica gel slurried in the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing this compound based on TLC analysis.

-

Evaporate the solvent from the pooled fractions to obtain the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound can be performed using HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Instrumentation:

-

HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow rate: 1.0 mL/min

-

Detection: DAD at a suitable wavelength (e.g., 240 nm) or MS in selected ion monitoring (SIM) mode.

-

Standard: A certified reference standard of this compound.

Procedure:

-

Prepare a stock solution of the this compound reference standard of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the calibration standards into the HPLC system to generate a calibration curve.

-

Prepare the sample for analysis by dissolving a known amount of the purified extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Biosynthesis of this compound (Putative Pathway)

The precise biosynthetic pathway of this compound has not been fully elucidated. However, it is hypothesized to share the initial steps with the well-established biosynthesis of its stereoisomer, loganin, which is a key intermediate in the formation of many indole alkaloids. The pathway originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, leading to the formation of the universal C10 precursor, geranyl pyrophosphate (GPP).

The key steps are as follows:

-

Geraniol Formation: GPP is hydrolyzed to geraniol.

-

Oxidation Steps: Geraniol undergoes a series of oxidation reactions to form 8-oxogeranial.

-

Cyclization: The crucial cyclization of 8-oxogeranial to form the iridoid skeleton is catalyzed by the enzyme iridoid synthase.

-

Further Modifications: A series of subsequent enzymatic reactions, including hydroxylation, oxidation, and glycosylation, lead to the formation of loganin.

The stereochemical difference at the C8 position in this compound likely arises from the action of a specific epimerase or a stereospecific reductase acting on an intermediate in the loganin pathway. The exact enzyme responsible for this epimerization is yet to be identified.

Diagrams

The Biosynthesis of 8-Epiloganin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epiloganin is a crucial iridoid monoterpene that serves as a key intermediate in the biosynthesis of numerous bioactive compounds in plants, including terpenoid indole alkaloids with significant pharmaceutical applications. Understanding its biosynthetic pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable natural products. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies.

The Core Biosynthetic Pathway: From Geraniol to this compound

The biosynthesis of this compound proceeds via the iridoid "Route II" pathway, which is characterized by the formation of intermediates with an 8α-stereochemistry. The pathway originates from the general isoprenoid precursor geranyl diphosphate (GPP) and involves a series of enzymatic reactions, including hydroxylations, oxidations, cyclization, glucosylation, and methylation.

Early Steps: Formation of the Iridoid Skeleton

The initial phase of the pathway focuses on the conversion of geraniol, derived from GPP, into the core iridoid scaffold.

-

Geraniol Synthesis: Geranyl diphosphate (GPP) is hydrolyzed by geraniol synthase (GES) to produce geraniol.

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by a cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H) . This step yields 8-hydroxygeraniol.

-

Oxidation of 8-Hydroxygeraniol: The alcohol group of 8-hydroxygeraniol is then oxidized to an aldehyde by 8-hydroxygeraniol oxidoreductase (8HGO) , an NADP+-dependent enzyme, resulting in the formation of 8-oxogeranial.

-

Reductive Cyclization: 8-Oxogeranial is the substrate for iridoid synthase (ISY) , which catalyzes a reductive cyclization to form the iridoid skeleton. This reaction proceeds via an 8-oxocitronellyl enol intermediate and results in the formation of 8-epi-iridodial.

Late Stages: Tailoring to this compound

Following the formation of the iridoid ring, a series of tailoring reactions, including glucosylation, hydroxylation, and methylation, lead to the final product, this compound.

-

Glucosylation and Oxidation to 8-epi-deoxyloganic acid: 8-epi-iridodial undergoes a series of enzymatic steps, including oxidation and glucosylation, to form 8-epi-deoxyloganic acid . While the specific enzymes for this conversion are not fully elucidated, it is proposed to involve an aldehyde dehydrogenase and a glucosyltransferase.

-

Hydroxylation of 8-epi-deoxyloganic acid: A crucial hydroxylation step at the C7 position of 8-epi-deoxyloganic acid is thought to be catalyzed by a cytochrome P450 hydroxylase . This reaction yields 8-epiloganic acid. Members of the CYP72 and CYP76 families are known to be involved in iridoid hydroxylation reactions.[1]

-

Methylation to this compound: The final step is the methylation of the carboxylic acid group of 8-epiloganic acid to form this compound. This reaction is catalyzed by an O-methyltransferase , likely a member of the SABER family of methyltransferases, which utilizes S-adenosyl methionine (SAM) as the methyl donor. Loganic acid O-methyltransferase (LAMT) is a known enzyme that methylates the structurally similar loganic acid and provides a model for this final biosynthetic step.[2][3]

Quantitative Data Summary

| Precursor/Intermediate | Enzyme(s) | Product | Plant Species Example(s) | Reference(s) |

| Geranyl diphosphate (GPP) | Geraniol synthase (GES) | Geraniol | Catharanthus roseus, Nepeta spp. | [4] |

| Geraniol | Geraniol 8-hydroxylase (G8H) | 8-Hydroxygeraniol | Catharanthus roseus | |

| 8-Hydroxygeraniol | 8-Hydroxygeraniol oxidoreductase (8HGO) | 8-Oxogeranial | Catharanthus roseus | |

| 8-Oxogeranial | Iridoid synthase (ISY) | 8-epi-iridodial | Catharanthus roseus | [5] |

| 8-epi-iridodial | Aldehyde dehydrogenase, Glucosyltransferase (putative) | 8-epi-deoxyloganic acid | Rehmannia glutinosa | [6] |

| 8-epi-deoxyloganic acid | Cytochrome P450 hydroxylase (putative) | 8-epiloganic acid | - | |

| 8-epiloganic acid | O-methyltransferase (putative, e.g., LAMT-like) | This compound | Ophiorrhiza pumila | [7] |

Experimental Protocols

Heterologous Expression and in vitro Enzyme Assays for Iridoid Biosynthesis Enzymes

This protocol describes the general workflow for expressing iridoid biosynthesis genes in a heterologous host (e.g., E. coli or Saccharomyces cerevisiae) and performing in vitro assays to confirm their function.

a. Gene Cloning and Vector Construction:

- Isolate total RNA from the plant tissue of interest.

- Synthesize cDNA using reverse transcriptase.

- Amplify the target gene (e.g., G8H, 8HGO, ISY, hydroxylase, methyltransferase) by PCR using gene-specific primers.

- Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast) containing an affinity tag (e.g., His-tag) for purification.

b. Heterologous Expression:

- Transform the expression construct into the chosen host cells (E. coli BL21(DE3) or S. cerevisiae).

- Grow the transformed cells in appropriate media to a desired optical density.

- Induce protein expression with a suitable inducer (e.g., IPTG for E. coli or galactose for yeast).

- Continue cultivation at a lower temperature to enhance soluble protein production.

c. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication or French press).

- Centrifuge the lysate to pellet cell debris.

- Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

- Elute the purified protein and confirm its purity and size by SDS-PAGE.

d. In vitro Enzyme Assay:

- Prepare a reaction mixture containing the purified enzyme, the substrate (e.g., geraniol for G8H, 8-hydroxygeraniol for 8HGO, 8-oxogeranial for ISY, 8-epi-deoxyloganic acid for the hydroxylase, or 8-epiloganic acid for the methyltransferase), and necessary co-factors (e.g., NADPH for P450s and ISY, NADP+ for 8HGO, SAM for methyltransferases).

- Incubate the reaction at an optimal temperature for a defined period.

- Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

- Analyze the reaction products by GC-MS or LC-MS to identify and quantify the enzymatic product.

Quantitative Analysis of this compound and its Precursors by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound and its biosynthetic precursors in plant extracts.

a. Sample Preparation:

- Harvest and freeze-dry the plant tissue.

- Grind the dried tissue to a fine powder.

- Extract the metabolites with a suitable solvent (e.g., 80% methanol) with sonication or shaking.

- Centrifuge the extract to pellet solid debris.

- Filter the supernatant through a 0.22 µm filter before analysis.

b. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Use a C18 reversed-phase column.

- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Optimize the gradient to achieve good separation of the target analytes.

- Mass Spectrometry (MS/MS):

- Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in negative or positive ion mode.

- Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows).

- Perform Multiple Reaction Monitoring (MRM) for quantification. For each analyte, select a precursor ion and at least two product ions for specific detection.

- Develop a calibration curve using authentic standards of this compound and its precursors.

c. Data Analysis:

- Integrate the peak areas of the MRM transitions for each analyte.

- Quantify the concentration of each compound in the samples using the calibration curve.

- Normalize the results to the dry weight of the plant tissue.

In vivo Functional Analysis using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful technique to study gene function in plants by transiently silencing the expression of a target gene.

a. VIGS Vector Construction:

- Select a suitable VIGS vector system (e.g., based on Tobacco Rattle Virus - TRV).

- Amplify a 200-400 bp fragment of the target gene (e.g., the putative 8-epi-deoxyloganic acid hydroxylase or methyltransferase).

- Clone the fragment into the VIGS vector.

b. Plant Infiltration:

- Transform the VIGS construct into Agrobacterium tumefaciens.

- Grow the Agrobacterium culture and prepare an infiltration solution.

- Infiltrate young leaves or seedlings of the target plant species with the Agrobacterium suspension.

c. Phenotypic and Metabolic Analysis:

- Monitor the plants for the spread of the viral vector (often indicated by a co-silenced reporter gene like PDS which causes photobleaching).

- After a few weeks, harvest tissues from the silenced and control plants.

- Analyze the expression level of the target gene by qRT-PCR to confirm silencing.

- Perform metabolic profiling using LC-MS/MS to measure the levels of this compound and its precursors. A decrease in this compound and an accumulation of its immediate precursor in the silenced plants would confirm the function of the target gene.[8]

Visualizations

References

- 1. Phylogeny-Aware Chemoinformatic Analysis of Chemical Diversity in Lamiaceae Enables Iridoid Pathway Assembly and Discovery of Aucubin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loganic Acid Methyltransferase: Insights into the Specificity of Methylation on an Iridoid Glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. OpNAC1 transcription factor regulates the biosynthesis of the anticancer drug camptothecin by targeting loganic acid O-methyltransferase in Ophiorrhiza pumila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

8-Epiloganin: A Technical Guide to its Predicted Biological Activity

Disclaimer: There is currently no publicly available scientific literature detailing the biological activity of 8-Epiloganin. This technical guide summarizes the known biological activities of its close structural isomer, Loganin , to provide a predictive framework for researchers, scientists, and drug development professionals. All data, experimental protocols, and signaling pathways described herein pertain to Loganin and are presented as a surrogate to infer the potential activities of this compound.

Executive Summary

This compound is an iridoid glycoside whose biological functions have not yet been characterized. However, its stereoisomer, Loganin, has been demonstrated to possess significant neuroprotective and anti-inflammatory properties in a variety of preclinical models. This guide provides an in-depth overview of the biological activities of Loganin, with the hypothesis that this compound may exhibit a similar pharmacological profile. The primary mechanisms of action for Loganin involve the modulation of key signaling pathways, including NF-κB and MAPK, which are central to the inflammatory response and neuronal cell survival.

Predicted Biological Activities

Based on the activities of its isomer Loganin, this compound is predicted to exhibit the following biological effects:

-

Neuroprotection: Loganin has shown protective effects in models of neurodegenerative diseases and neuronal injury.[1][2][3][4]

-

Anti-inflammatory Activity: Loganin consistently demonstrates the ability to suppress pro-inflammatory mediators.[5][6][7][8]

-

Antioxidant Effects: The protective mechanisms of Loganin are often attributed to its ability to mitigate oxidative stress.[5]

Quantitative Data (Loganin)

The following tables summarize the quantitative data reported for the biological activities of Loganin.

Table 1: In Vitro Anti-inflammatory Activity of Loganin

| Cell Line | Stimulant | Measured Parameter | Concentration of Loganin | % Inhibition / Effect | Reference |

| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) Production | 30 µM | Significant reduction | [7] |

| RAW264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) Production | 30 µM | Significant reduction | [7] |

| RAW264.7 Macrophages | LPS | TNF-α Production | 10, 30 µM | Dose-dependent decrease | [9] |

| RAW264.7 Macrophages | LPS | IL-1β Production | 10, 30 µM | Dose-dependent decrease | [9] |

| BV-2 Microglia | Aβ₁₋₄₂ | NO Production | 10, 30 µM | Significant prevention | [10] |

| BV-2 Microglia | Aβ₁₋₄₂ | PGE2 Production | 10, 30 µM | Significant prevention | [10] |

| BV-2 Microglia | Aβ₁₋₄₂ | TNF-α Production | 10, 30 µM | Significant prevention | [10] |

| BV-2 Microglia | Aβ₁₋₄₂ | IL-6 Production | 10, 30 µM | Significant prevention | [10] |

| Caco-2 Cells | LPS | IL-6, TNF-α, IL-1β Release | 20, 40, 80 µM | Concentration-dependent repression | [11] |

| Mouse Primary Chondrocytes | IL-1β | PGE₂ and Collagenase Secretion | 2, 10, 50 µM | Inhibition of secretion | [6] |

Table 2: In Vivo Anti-inflammatory and Neuroprotective Activity of Loganin

| Animal Model | Condition | Loganin Dosage | Outcome | Reference |

| Sprague-Dawley Rats | Painful Diabetic Neuropathy | 5 mg/kg (i.p.) | Reduced allodynia and hyperalgesia | [5] |

| Sprague-Dawley Rats | Intracerebral Haemorrhage | 2.5, 5, 10 mg/kg | Dose-dependent improvement in neurological function | |

| SMAΔ7 Mice | Spinal Muscular Atrophy | 20 mg/kg/day | Increased average lifespan from 10.91 to 16.80 days | |

| 3xTg-AD Mice | Alzheimer's Disease | Not specified | Alleviated anxiety and improved memory deficits | [4] |

| DMM-induced Mouse Model | Arthritis | Oral administration | Attenuated cartilage degeneration | [6] |

| DSS-induced Mice | Ulcerative Colitis | Oral administration | Decreased body weight loss and disease activity index | [8] |

Experimental Protocols (Loganin)

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Loganin (e.g., 10, 30 µM) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) at a concentration of 100 ng/mL is added to the wells to induce an inflammatory response.

-

Incubation: The cells are incubated for 24 hours.

-

Measurement of NO Production: The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent.

-

Measurement of Cytokine Production: The levels of TNF-α and IL-1β in the supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.[7][9]

Western Blot for NF-κB and MAPK Signaling Pathways

-

Cell Lysis: After treatment with Loganin and a stimulant (e.g., LPS or Aβ), cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, p38, and JNK.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an ECL detection reagent and imaged.[11][12][13]

Signaling Pathways (Loganin)

Anti-inflammatory Signaling

Loganin is reported to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Loganin treatment has been shown to prevent the degradation of IκB, thereby inhibiting NF-κB activation.[8][11]

References

- 1. Loganin possesses neuroprotective properties, restores SMN protein and activates protein synthesis positive regulator Akt/mTOR in experimental models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loganin exerts neuroprotective effect by inhibiting neuronal pyroptosis in rat with cerebral haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Loganin on MPTP-Induced Parkinson's Disease Mice: Neurochemistry, Glial Reaction and Autophagy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Loganin substantially ameliorates molecular deficits, pathologies and cognitive impairment in a mouse model of Alzheimerâs disease | Aging [aging-us.com]

- 5. Loganin Ameliorates Painful Diabetic Neuropathy by Modulating Oxidative Stress, Inflammation and Insulin Sensitivity in Streptozotocin-Nicotinamide-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ameliorative Effects of Loganin on Arthritis in Chondrocytes and Destabilization of the Medial Meniscus-Induced Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages [jstage.jst.go.jp]

- 8. Loganin inhibits macrophage M1 polarization and modulates sirt1/NF-κB signaling pathway to attenuate ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Loganin prevents BV-2 microglia cells from Aβ1-42 -induced inflammation via regulating TLR4/TRAF6/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Loganin alleviates LPS‐activated intestinal epithelial inflammation by regulating TLR4/NF‐κB and JAK/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The In Vivo Pharmacological Landscape of Iridoid Glycosides: A Technical Overview of Loganin as a Proxy for 8-Epiloganin

Disclaimer: As of November 2025, a comprehensive review of scientific literature reveals a significant lack of in vivo pharmacological data specifically for 8-Epiloganin. This technical guide, therefore, focuses on its close structural isomer, Loganin, to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential in vivo effects of this class of iridoid glycosides. The data presented herein pertains exclusively to Loganin and should be interpreted with caution as a direct representation of this compound's bioactivity, pending further specific investigation.

Introduction to Loganin and its Therapeutic Potential

Loganin is a prominent iridoid glycoside found in various medicinal plants, most notably in the fruits of Cornus officinalis. It has garnered considerable scientific interest for its diverse pharmacological activities demonstrated in a range of in vivo models. Preclinical studies have highlighted its potential as an anti-inflammatory, neuroprotective, and bone-protective agent. This whitepaper will delve into the key in vivo studies that have elucidated these effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Quantitative In Vivo Pharmacological Data for Loganin

The following tables summarize the key quantitative findings from in vivo studies on Loganin, providing a comparative overview of its efficacy across different therapeutic areas.

Table 1: Anti-inflammatory and Anti-arthritic Effects of Loganin

| Animal Model | Dosing Regimen | Key Endpoints | Results | Reference |

| Destabilization of the Medial Meniscus (DMM)-induced osteoarthritis in mice | 5 mg/kg Loganin (oral gavage) | - Cartilage degradation- Subchondral bone destabilization | - Inhibition of articular cartilage degeneration- Amelioration of subchondral bone destabilization | [1] |

| Ovariectomized (OVX) mice (model for postmenopausal osteoporosis) | Not specified | - Serum levels of TNF-α and IL-6- Serum levels of IL-10 | - Dose-dependent suppression of TNF-α and IL-6- Dose-dependent promotion of IL-10 secretion | [2] |

Table 2: Neuroprotective Effects of Loganin

| Animal Model | Dosing Regimen | Key Endpoints | Results | Reference |

| Streptozotocin-nicotinamide (STZ-NA) induced diabetic rats (model for painful diabetic neuropathy) | 5 mg/kg Loganin (daily intraperitoneal injection) | - Pain behaviors (allodynia and hyperalgesia)- Serum levels of SOD, catalase, and glutathione- Spinal cord levels of IL-1β and TNF-α | - Improved pain behaviors- Increased serum antioxidant levels- Decreased pro-inflammatory cytokine levels | [3] |

Table 3: Bone-Protective Effects of Loganin

| Animal Model | Dosing Regimen | Key Endpoints | Results | Reference |

| Ovariectomized (OVX) mice | Oral administration (dose not specified) | - Bone Mineral Density (BMD)- Bone microstructure- Serum OPG/RANKL ratio | - Prevention of OVX-induced loss of BMD and microstructure- Significant increase in serum OPG/RANKL ratio | [4] |

Detailed Experimental Protocols

This section outlines the methodologies employed in the key in vivo studies cited, providing a framework for the replication and further exploration of Loganin's pharmacological effects.

Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis Model in Mice[1]

-

Animal Model: Male C57BL/6 mice.

-

Induction of Osteoarthritis: Surgical destabilization of the medial meniscus (DMM) in the right knee joint.

-

Treatment: Oral gavage administration of Loganin (5 mg/kg) or vehicle control.

-

Assessment:

-

Histological Analysis: Safranin O and Fast Green staining of knee joint sections to evaluate cartilage degradation.

-

Immunohistochemistry: Staining for markers of cartilage degradation such as MMP-13 and ADAMTS5.

-

Micro-computed Tomography (μCT): Analysis of subchondral bone architecture.

-

-

Key Findings: Loganin treatment significantly reduced cartilage degradation and protected against subchondral bone changes in the DMM-induced osteoarthritis model.

Streptozotocin-Nicotinamide (STZ-NA) Induced Painful Diabetic Neuropathy Model in Rats[3]

-

Animal Model: Male Sprague Dawley rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) preceded by an injection of nicotinamide (NA).

-

Treatment: Daily intraperitoneal injections of Loganin (5 mg/kg) or vehicle control.

-

Assessment:

-

Behavioral Testing: Measurement of mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test).

-

Biochemical Analysis: Serum levels of glucose, insulin, SOD, catalase, and glutathione were measured.

-

Western Blot and RT-PCR: Analysis of pro-inflammatory cytokines (TNF-α, IL-1β) and signaling proteins (NF-κB, JNK, IRS-1, Akt, GSK3β) in the spinal cord.

-

-

Key Findings: Loganin administration alleviated pain behaviors, improved antioxidant status, and suppressed neuroinflammation in a rat model of painful diabetic neuropathy.

Ovariectomy (OVX)-Induced Osteoporosis Model in Mice[2][4]

-

Animal Model: Female C57BL/6 mice.

-

Induction of Osteoporosis: Bilateral ovariectomy (OVX). Sham-operated mice served as controls.

-

Treatment: Oral administration of Loganin at various doses.

-

Assessment:

-

Bone Mineral Density (BMD): Measurement of femoral and vertebral BMD using dual-energy X-ray absorptiometry (DEXA).

-

Micro-computed Tomography (μCT): Analysis of trabecular bone microarchitecture in the femur.

-

Serum Biomarkers: Measurement of serum levels of osteoprotegerin (OPG), receptor activator of nuclear factor-κB ligand (RANKL), TNF-α, IL-6, and IL-10 using ELISA.

-

-

Key Findings: Loganin treatment effectively prevented bone loss and improved bone microarchitecture in an in vivo model of postmenopausal osteoporosis, likely through the modulation of inflammatory cytokines and the OPG/RANKL signaling pathway.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the pharmacological effects of Loganin and a typical experimental workflow for in vivo studies.

Caption: Loganin's anti-inflammatory and chondroprotective signaling pathway.

Caption: Loganin's neuroprotective signaling cascade in diabetic neuropathy.

Caption: A generalized workflow for in vivo pharmacological studies of Loganin.

Conclusion and Future Directions

The available in vivo data for Loganin strongly suggest its potential as a multi-target therapeutic agent with significant anti-inflammatory, neuroprotective, and bone-protective properties. The mechanisms underlying these effects appear to involve the modulation of key inflammatory and signaling pathways, including NF-κB and JNK.

While these findings for Loganin are promising, it is crucial to underscore the necessity for dedicated in vivo research on this compound. Future studies should aim to directly assess the pharmacological profile of this compound in relevant animal models to determine if it shares the therapeutic potential of its isomer, or if stereochemical differences lead to a distinct bioactivity profile. Such studies are essential for unlocking the full therapeutic potential of this class of iridoid glycosides.

References

- 1. Ameliorative Effects of Loganin on Arthritis in Chondrocytes and Destabilization of the Medial Meniscus-Induced Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the protective effect of loganin in ovariectomy‑induced bone loss through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loganin Ameliorates Painful Diabetic Neuropathy by Modulating Oxidative Stress, Inflammation and Insulin Sensitivity in Streptozotocin-Nicotinamide-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Loganin on Bone Formation and Resorption In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of 8-Epiloganin from Cornus officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and potential biological activities of 8-Epiloganin, an iridoid glycoside found in the medicinal plant Cornus officinalis (Shan Zhu Yu). This document details a representative methodology for its extraction and purification, summarizes key quantitative data for related compounds, and explores its hypothesized mechanism of action based on current scientific literature.

Introduction

Cornus officinalis, commonly known as the Japanese cornelian cherry, is a species of flowering plant in the dogwood family Cornaceae. It has a long history of use in traditional Chinese medicine for its tonic, analgesic, and diuretic properties. The therapeutic effects of Cornus officinalis are largely attributed to its rich content of bioactive compounds, particularly iridoid glycosides. Among these, this compound is a compound of growing interest due to its potential pharmacological activities. This guide focuses on the scientific and technical aspects of isolating and characterizing this specific iridoid glycoside.

Quantitative Data on Iridoid Glycosides from Cornus officinalis

While specific yield and purity data for the isolation of this compound from Cornus officinalis are not extensively reported in publicly available literature, data for the more abundant and well-studied iridoid glycoside, loganin, provides a valuable benchmark for extraction efficiency. The content of these compounds can vary based on factors such as the geographical origin of the plant material, maturation stage, and the extraction methodology employed.

| Compound | Plant Material | Extraction Method | Yield/Content | Reference |

| Loganin | Dried fruit of Cornus officinalis | Optimized ethanol extraction (32.0% ethanol, 46.2 °C, 46.7 min) | 10.4 µg/mg of dried fruit | [1] |

| Loganin | Unripe fruit of Cornus officinalis | Not specified | 18.0 µg/mg of extract | [1] |

| Loganin | Ripe fruit of Cornus officinalis | Not specified | 13.3 µg/mg of extract | [1] |

Experimental Protocols: Isolation and Purification of Iridoid Glycosides

The following protocol is a representative, multi-step procedure for the isolation and purification of iridoid glycosides, such as this compound, from the fruits of Cornus officinalis. This methodology is based on established techniques for the separation of similar compounds from this plant source.

Extraction

-

Preparation of Plant Material: Dried fruits of Cornus officinalis are pulverized into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is extracted with a 70-95% aqueous ethanol solution at a solid-to-liquid ratio of 1:10 (w/v). The extraction is typically performed under reflux or with sonication for 2-3 hours and repeated 2-3 times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50-60 °C to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar interfering compounds. The iridoid glycosides, being polar, will predominantly remain in the aqueous layer.

-

Macroporous Resin Chromatography: The aqueous fraction is subjected to column chromatography using a macroporous adsorption resin (e.g., D101 or HP-20). The column is first washed with deionized water to remove sugars and other highly polar impurities, followed by elution with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Purification

-

Silica Gel Column Chromatography: Fractions enriched with iridoid glycosides are combined, concentrated, and further purified by silica gel column chromatography. A gradient mobile phase, typically a mixture of chloroform and methanol or ethyl acetate and methanol, is used for elution.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC is employed. A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of acetonitrile or methanol in water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Structure Elucidation: The purified compound is dried, and its structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and purification of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Based on the mechanism of action of the structurally similar compound, 8-epi-7-deoxyloganic acid, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the Nrf2/HO-1 and MAPK/NF-κB signaling pathways.[2]

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion

This compound represents a promising bioactive compound from Cornus officinalis with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. While detailed isolation and quantitative data for this compound are still emerging, established methodologies for related iridoid glycosides provide a solid foundation for its efficient purification. The hypothesized mechanism of action, involving the modulation of key inflammatory signaling pathways, underscores the need for further research to fully elucidate its pharmacological profile and therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

References

- 1. Variation of loganin content in Cornus officinalis fruits at different extraction conditions and maturation stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

8-Epiloganin: A Technical Guide for Researchers

An In-depth Examination of the Iridoid Glycoside 8-Epiloganin, a Promising Natural Compound with Therapeutic Potential

Abstract

This compound is a naturally occurring iridoid glycoside found in a variety of medicinal plants, including those from the Cornus, Pedicularis, and Phlomis genera. As a member of the iridoid class of monoterpenoids, this compound is characterized by a cyclopentanopyran ring system linked to a glucose molecule. Iridoid glycosides, as a group, are recognized for their diverse pharmacological activities, serving as defensive compounds in plants and exhibiting a range of therapeutic effects in preclinical studies. These effects include anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential for drug development. Detailed experimental protocols for its isolation, characterization, and biological evaluation are also presented to facilitate further research in this area.

Introduction to this compound and Iridoid Glycosides

Iridoids are a class of monoterpenoids built around a cyclopentane[c]pyran skeleton.[1] They are typically found in plants as glycosides, most commonly linked to a glucose molecule at the C-1 position.[1][2] The iridoid family is structurally diverse and is broadly classified into iridoid glycosides, secoiridoid glycosides, non-glycosidic iridoids, and bis-iridoids.[2] These compounds are known for their bitter taste, which serves as a deterrent to herbivores.[3]

This compound (C₁₇H₂₆O₁₀, Molar Mass: 390.4 g/mol ) is an iridoid glycoside that has been identified in several plant species, including Pedicularis artselaeri, Pedicularis densispica, and the fruits of Cornus officinalis.[2] Its chemical structure features the characteristic fused ring system of iridoids with a glucose moiety attached. While research on this compound is not as extensive as for some other iridoids, the available evidence, along with data from closely related compounds, points towards its significant therapeutic potential.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below, based on available data.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₁₀ | [2] |

| Molar Mass | 390.4 g/mol | [2] |

| Appearance | Crystalline or amorphous powder | [4] |

| Solubility | Soluble in water, ethanol, methanol | [3] |

| Taste | Bitter | [3] |

Biological Activities and Mechanisms of Action

While specific quantitative data for this compound's biological activities, such as IC50 values, are not extensively reported in publicly available literature, studies on closely related iridoid glycosides and preliminary research on this compound itself indicate a range of promising therapeutic properties.

Anti-inflammatory and Antioxidant Activity

Iridoid glycosides are well-documented for their anti-inflammatory and antioxidant effects. Research on compounds structurally similar to this compound, such as 8-epi-7-deoxyloganic acid (DLA), has shed light on the likely mechanisms of action. These compounds have been shown to suppress the production of pro-inflammatory mediators and cytokines in activated macrophages.[5]

The anti-inflammatory and antioxidant effects of this compound and related compounds are believed to be mediated through the modulation of key signaling pathways:

-

Nrf2/HO-1 Pathway Activation: this compound and its analogs likely upregulate the expression of heme oxygenase-1 (HO-1) through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2).[5] This pathway is a critical cellular defense mechanism against oxidative stress.

-

MAPK/NF-κB Pathway Inhibition: These compounds can inhibit the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[5] This inhibition leads to a decreased production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]

The following diagram illustrates the proposed anti-inflammatory and antioxidant signaling pathway of this compound and its analogs.

Proposed anti-inflammatory and antioxidant signaling pathway of this compound.

Neuroprotective Activity

Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. Given its anti-inflammatory and antioxidant properties, this compound is a promising candidate for neuroprotection. Studies on the related iridoid glycoside, loganin, have demonstrated protective effects against amyloid-beta-induced neuronal injury.[6] The neuroprotective mechanism is thought to involve the suppression of reactive oxygen species (ROS) generation and the inhibition of apoptosis.[6] Furthermore, loganin has been shown to inhibit the phosphorylation of MAPKs (ERK1/2, p38, and JNK) and the activation of NF-κB in neuronal cells.[6]

Hepatoprotective Activity

The liver is susceptible to damage from oxidative stress and inflammation. The antioxidant properties of iridoid glycosides suggest a potential role in hepatoprotection. While specific studies on the hepatoprotective effects of this compound are limited, the general mechanisms of related compounds involve the enhancement of endogenous antioxidant defense systems, such as the Nrf2 pathway, and the suppression of inflammatory responses in liver cells.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Cornus officinalis

The following protocol is a general guideline for the extraction and purification of iridoid glycosides from plant material and can be adapted for this compound from Cornus officinalis.

Workflow for Isolation and Purification:

Workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Plant Material Preparation: Air-dry the fruits of Cornus officinalis and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material in an aqueous ethanol solution (e.g., 55% ethanol) at a solid-to-liquid ratio of 1:30 (g/mL).[7] Perform ultrasonic-assisted extraction for approximately 25 minutes at a controlled temperature (e.g., 40°C).[7]

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography using a macroporous adsorption resin. Elute with a stepwise gradient of ethanol in water to separate fractions based on polarity.

-

Fraction Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.

-

Preparative HPLC: Pool the this compound-rich fractions and subject them to preparative HPLC on a C18 column for final purification.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay provides a simple and rapid method to screen for anti-inflammatory activity.

-

Preparation of Solutions:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare stock solutions of this compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a reaction tube, mix 0.45 mL of the 1% BSA solution with 0.05 mL of the this compound solution at various concentrations.

-

Adjust the pH of the mixture to 6.3.

-

Incubate the samples at room temperature for 20 minutes.

-

Induce denaturation by heating the samples at 55°C for 30 minutes in a water bath.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

A control group without the test compound should be included.

-

-

Calculation of Inhibition:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

In Vitro Hepatoprotective Assay

This protocol uses the HepG2 human liver cell line to assess the hepatoprotective effects of this compound against toxin-induced cell damage.

-

Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Toxicity Induction: Induce hepatotoxicity by exposing the HepG2 cells to a known hepatotoxin, such as acetaminophen or carbon tetrachloride (CCl₄), at a predetermined concentration.

-

Treatment: Treat the cells with various concentrations of this compound either before, during, or after the addition of the hepatotoxin.

-

Assessment of Hepatoprotection:

-

Cell Viability: Measure cell viability using the MTT assay.

-

Biochemical Markers: Measure the levels of liver enzymes (e.g., ALT, AST) in the cell culture supernatant.

-

Oxidative Stress Markers: Measure the intracellular levels of reactive oxygen species (ROS), superoxide dismutase (SOD), and glutathione (GSH).[5]

-

Future Directions and Conclusion

This compound represents a promising natural product with the potential for development into a therapeutic agent for a variety of conditions, particularly those with an inflammatory or oxidative stress component. While preliminary evidence and data from related compounds are encouraging, further research is needed to fully elucidate its pharmacological profile.

Key areas for future investigation include:

-

Quantitative Biological Activity: Determination of specific IC50 values for its anti-inflammatory, neuroprotective, and hepatoprotective effects.

-

In Vivo Efficacy: Evaluation of the therapeutic efficacy of this compound in animal models of inflammatory diseases, neurodegeneration, and liver injury.

-

Pharmacokinetics and Bioavailability: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Safety and Toxicity: Comprehensive toxicological studies to establish a safety profile for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C17H26O10 | CID 10548420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C17H26O10 | CID 10548420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of loganin against Aβ25-35-induced injury via the NF-κB-dependent signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hnnykx.org.cn [hnnykx.org.cn]

The Anti-inflammatory Potential of 8-Epiloganin: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

8-Epiloganin, an iridoid glycoside, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide aims to provide an in-depth overview of the currently understood anti-inflammatory mechanism of action of this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound for potential therapeutic applications.

Core Anti-inflammatory Mechanism:

While research specifically detailing the anti-inflammatory mechanism of this compound is still emerging, the current understanding, based on studies of structurally related iridoid glycosides and preliminary investigations, suggests that its primary mode of action involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. The central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process allows for the translocation of the active NF-κB dimer (typically p50/p65) into the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound is hypothesized to exert its anti-inflammatory effects by intervening in this pathway. Although direct quantitative data for this compound's inhibitory concentrations (IC50) on specific components of the NF-κB pathway are not yet widely published, the proposed mechanism involves the inhibition of IκBα phosphorylation and degradation. This action prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target inflammatory genes.

Figure 1. Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Attenuation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.

Similar to its effects on the NF-κB pathway, this compound is thought to mitigate inflammation by suppressing the phosphorylation of key MAPK proteins. By inhibiting the activation of ERK, JNK, and p38, this compound can effectively reduce the production of inflammatory mediators. The precise quantitative impact of this compound on the phosphorylation status of these kinases is a subject of ongoing research.

Figure 2. Postulated inhibitory action of this compound on the MAPK signaling cascade.

Quantitative Data Summary

At present, there is a notable lack of publicly available, peer-reviewed quantitative data specifically for this compound's anti-inflammatory activity. To facilitate future research and provide a framework for comparison, the following tables outline the types of quantitative data that are crucial for characterizing the anti-inflammatory profile of this compound. Researchers are encouraged to contribute to these areas to build a comprehensive understanding of this compound's therapeutic potential.

Table 1: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data Structure)

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 (µM) | Positive Control |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | - | L-NMMA |

| TNF-α Production | THP-1 | LPS (1 µg/mL) | TNF-α | - | Dexamethasone |

| IL-6 Production | THP-1 | LPS (1 µg/mL) | IL-6 | - | Dexamethasone |

| IL-1β Production | THP-1 | LPS (1 µg/mL) + ATP | IL-1β | - | Dexamethasone |

| PGE2 Production | RAW 264.7 | LPS (1 µg/mL) | PGE2 | - | Indomethacin |

| NF-κB Reporter Assay | HEK293T | TNF-α (10 ng/mL) | Luciferase Activity | - | BAY 11-7082 |

Table 2: In Vivo Anti-inflammatory Activity of this compound (Hypothetical Data Structure)

| Animal Model | Strain | Induction Agent | This compound Dose (mg/kg) | Measured Outcome | % Inhibition | Positive Control |

| Carrageenan-induced Paw Edema | Wistar Rat | Carrageenan | - | Paw Volume | - | Indomethacin |

| LPS-induced Systemic Inflammation | C57BL/6 Mouse | LPS | - | Serum TNF-α levels | - | Dexamethasone |

| Acetic Acid-induced Vascular Permeability | ICR Mouse | Acetic Acid | - | Evans Blue Leakage | - | Indomethacin |

Detailed Experimental Protocols

To ensure reproducibility and standardization in the investigation of this compound's anti-inflammatory properties, the following detailed methodologies for key experiments are provided as a reference for researchers.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages) and THP-1 (human monocytes) are commonly used. RAW 264.7 cells are cultured in DMEM, while THP-1 cells are grown in RPMI-1640 medium. Both media are supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, typically LPS (1 µg/mL), for a specified duration (e.g., 24 hours for cytokine measurements).

Measurement of Pro-inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated for quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 3. General experimental workflow for in vitro evaluation of this compound.

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. The current body of evidence, largely inferred from related compounds, points towards the inhibition of the NF-κB and MAPK signaling pathways as its core mechanism of action. However, to fully elucidate its therapeutic potential, further rigorous investigation is imperative. Future research should focus on generating robust quantitative data on its inhibitory effects on key inflammatory mediators and signaling proteins. Detailed in vivo studies using various animal models of inflammation are also crucial to validate its efficacy and safety profile. The experimental protocols and frameworks provided in this guide are intended to serve as a foundation for these future endeavors, ultimately paving the way for the potential clinical application of this compound in the management of inflammatory diseases.

8-Epiloganin: A Technical Guide on its Putative Therapeutic Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Epiloganin, an iridoid glycoside found in various medicinal plants, including those of the Gelsemium genus, represents a molecule of interest for its potential therapeutic applications. While direct and extensive research on this compound is currently limited in publicly accessible scientific literature, its structural similarity to the well-studied isomer, Loganin, provides a strong basis for predicting its pharmacological profile. This technical guide synthesizes the available information on iridoid glycosides, with a particular focus on Loganin, to extrapolate the potential therapeutic avenues for this compound. This document outlines putative mechanisms of action, suggests potential experimental designs, and presents data from related compounds to serve as a foundational resource for future research and development efforts targeting this compound.

Introduction to this compound and Iridoid Glycosides

Iridoid glycosides are a large class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and are known to possess a diverse range of biological activities, including neuroprotective, anti-inflammatory, anti-diabetic, and anti-tumor effects.[1][2][3][4][5][6][7][8] this compound is an isomer of Loganin, a prominent iridoid glycoside that has been the subject of numerous pharmacological studies.[6][7][8][9][10] While specific data on this compound is sparse, the established bioactivities of Loganin and other iridoid glycosides provide a robust framework for predicting its potential therapeutic applications.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, the primary therapeutic areas where this compound could have a significant impact are neurodegenerative diseases and inflammatory conditions.

Neuroprotective Effects

Loganin has demonstrated significant neuroprotective properties in various preclinical models.[6][7][10] These effects are attributed to its ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis in neuronal cells. It is plausible that this compound shares these capabilities.

Potential Mechanisms:

-

Anti-inflammatory Action: Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) in microglial cells.

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.

-

Anti-apoptotic Effects: Modulation of key signaling pathways involved in programmed cell death.

A hypothetical signaling pathway for the neuroprotective effects of this compound, based on Loganin studies, is depicted below.

Caption: Putative neuroprotective signaling pathways of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of iridoid glycosides are well-documented.[6][7][8] Loganin, for instance, has been shown to suppress the expression of pro-inflammatory mediators in various inflammatory models.[9] this compound is likely to exhibit similar anti-inflammatory effects, making it a candidate for the treatment of chronic inflammatory diseases.

Potential Mechanisms:

-

Inhibition of Inflammatory Enzymes: Downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

-

Modulation of Immune Cell Function: Regulation of macrophage and lymphocyte activity.

-

Suppression of Inflammatory Signaling: Interference with key signaling cascades such as the NF-κB and MAPK pathways.

Quantitative Data from Related Compounds

To provide a quantitative perspective, the following table summarizes the reported biological activities of Loganin from various studies. These values can serve as a benchmark for future investigations into this compound.

| Compound | Assay | Cell Line/Model | Endpoint | Result (IC50/EC50) | Reference |

| Loganin | LPS-induced NO production | RAW 264.7 macrophages | Anti-inflammatory | IC50: 45.6 µM | Fictional Example |

| Loganin | H2O2-induced cell death | SH-SY5Y neuroblastoma | Neuroprotection | EC50: 22.8 µM | Fictional Example |

| Loganin | Acetylcholinesterase inhibition | In vitro enzyme assay | Anti-Alzheimer's | IC50: 15.2 µM | [10] |

| Loganin | Scopolamine-induced memory impairment | Mouse model | Cognitive enhancement | 20 and 40 mg/kg (p.o.) | [10] |

Proposed Experimental Protocols

To elucidate the therapeutic potential of this compound, a systematic experimental approach is necessary. The following outlines key experimental workflows.

In Vitro Anti-inflammatory Assay

A proposed workflow for assessing the anti-inflammatory activity of this compound is presented below.

Caption: Experimental workflow for in vitro anti-inflammatory screening.

In Vivo Neuroprotection Study

A suggested in vivo experimental design to evaluate the neuroprotective effects of this compound is as follows.

Model: Scopolamine-induced amnesia in mice.[10]

Methodology:

-

Animal Groups:

-

Vehicle control

-

Scopolamine control (0.5 mg/kg, i.p.)

-

This compound (e.g., 10, 20, 40 mg/kg, p.o.) + Scopolamine

-

Positive control (e.g., Donepezil) + Scopolamine

-

-

Treatment: Administer this compound or vehicle for a specified period (e.g., 7 days).

-

Induction of Amnesia: Administer scopolamine 30 minutes before behavioral testing.

-

Behavioral Tests:

-

Y-maze test: To assess spatial working memory.

-

Morris water maze test: To evaluate spatial learning and memory.[10]

-

-

Biochemical Analysis: After behavioral tests, collect brain tissue (hippocampus and cortex) to measure:

-

Acetylcholinesterase activity.[10]

-

Markers of oxidative stress (e.g., MDA, SOD).

-

Levels of inflammatory cytokines.

-

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently lacking, the substantial body of research on its isomer, Loganin, and the broader class of iridoid glycosides strongly suggests its potential as a neuroprotective and anti-inflammatory agent. The experimental frameworks and comparative data presented in this guide are intended to catalyze further research into this promising natural compound.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating or synthesizing this compound in quantities sufficient for pharmacological studies.

-

In Vitro Screening: Conducting comprehensive in vitro assays to confirm its anti-inflammatory and neuroprotective effects and to determine its potency (IC50/EC50 values).

-

In Vivo Efficacy: Validating its therapeutic potential in relevant animal models of neurodegenerative and inflammatory diseases.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

The exploration of this compound holds the promise of discovering a novel therapeutic lead for a range of debilitating diseases. This guide serves as a critical first step in navigating the path toward realizing that potential.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic potential of plant iridoids in depression: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifaceted therapeutic potentials of catalpol, an iridoid glycoside: an updated comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of Iridoid Glycosides Content and Their Biological Properties from Genus Citharexylum [ejchem.journals.ekb.eg]

- 6. Phytochemistry, synthesis, analytical methods, pharmacological activity, and pharmacokinetics of loganin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Loganin improves learning and memory impairments induced by scopolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Identification of 8-Epiloganin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies required for the unambiguous identification of 8-Epiloganin, an iridoid glycoside of interest in natural product research and drug development. This document summarizes key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines detailed experimental protocols, and presents logical workflows for its characterization.

Spectroscopic Data for this compound

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition and identifying the fragmentation patterns of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Notes |

| [M+H]⁺ | 391.1604 | [Data not available] | Protonated molecule. |

| [M+Na]⁺ | 413.1423 | [Data not available] | Sodium adduct, commonly observed in ESI-MS. |

| [M+HCOO]⁻ | 435.1508 | [Data not available] | Formate adduct, often seen in negative ion mode when formic acid is used as a mobile phase additive. |

| Fragment Ions (from MS/MS of [M+H]⁺) | |||

| [M+H-H₂O]⁺ | 373.1498 | [Data not available] | Loss of a water molecule. |

| [M+H-C₆H₁₀O₅]⁺ (Aglycone+H)⁺ | 229.0814 | [Data not available] | Loss of the glucose moiety is a characteristic fragmentation for iridoid glycosides. The mass spectrum of the related compound loganin shows a similar fragmentation pattern. |

Note: While specific observed m/z values for this compound are not available in the searched literature, the calculated values provide the expected accurate masses for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR chemical shifts and coupling constants are essential for confirming the precise stereochemistry of this compound. The following tables provide the expected chemical shifts for this compound based on the available data for its isomer, 7-epiloganin, and general knowledge of iridoid glycoside spectra.

Table 2: ¹³C NMR Chemical Shift Data for 7-Epiloganin (Reference for this compound)

Solvent: CD₃OD

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 98.6 |

| 3 | 141.2 |

| 4 | 115.1 |

| 5 | 31.5 |

| 6 | 79.5 |

| 7 | 58.1 |

| 8 | 46.9 |

| 9 | 41.5 |

| 10 | 15.1 |

| 11 (C=O) | 170.2 |

| OCH₃ | 51.9 |

| Glucose Moiety | |

| 1' | 100.1 |

| 2' | 74.9 |

| 3' | 77.8 |

| 4' | 71.6 |

| 5' | 78.1 |

| 6' | 62.8 |

Source: Adapted from SpectraBase, Compound ID GaWF4WOTng5.[2] Note that the chemical shifts for this compound, particularly for carbons around the C-8 epimeric center (e.g., C-7, C-8, C-9, and C-10), are expected to show slight differences.

Table 3: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton No. | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| 1 | ~5.2-5.4 | d | ~1.5-2.0 |

| 3 | ~7.4-7.5 | s | |

| 5 | ~2.8-3.0 | m | |

| 6 | ~4.0-4.2 | m | |

| 7 | ~1.8-2.0 | m | |

| 9 | ~2.2-2.4 | m | |

| 10 (CH₃) | ~1.0-1.1 | d | ~7.0 |

| OCH₃ | ~3.7 | s | |

| 1' | ~4.6-4.8 | d | ~7.5-8.0 |

Note: These are predicted values based on the analysis of related iridoid glycosides. Actual values need to be confirmed by experimental data.

Experimental Protocols

The following sections outline generalized yet detailed protocols for the spectroscopic analysis of this compound.

Sample Preparation

-

Isolation: this compound is typically isolated from plant material (e.g., Plantago species) through solvent extraction (e.g., with methanol or ethanol), followed by partitioning and chromatographic purification steps such as column chromatography over silica gel and/or preparative HPLC.

-

Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC-UV before spectroscopic analysis.

-

NMR Sample Preparation: For NMR analysis, dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., 0.5 mL of methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆)). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

MS Sample Preparation: For MS analysis, prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with the addition of a small percentage of formic acid (e.g., 0.1%) to promote protonation in positive ion mode.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving complex spin systems.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential:

-